molecular formula C15H11N3O4S B2913889 methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 851944-11-1

methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

Cat. No.: B2913889
CAS No.: 851944-11-1
M. Wt: 329.33
InChI Key: WIDYAYMSELHIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core linked to a methyl benzoate group via a carboxamide bridge. This structure combines electron-rich aromatic systems with a polar ester moiety, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its characterization relies on NMR, IR, and mass spectrometry (HRMS), consistent with related thiazolo[3,2-a]pyrimidine derivatives .

Properties

IUPAC Name

methyl 4-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-22-14(21)9-2-4-10(5-3-9)17-12(19)11-8-16-15-18(13(11)20)6-7-23-15/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDYAYMSELHIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate typically involves multiple steps, starting with the formation of the thiazolo[3,2-a]pyrimidine core. One common approach is the cyclization of thiophene derivatives with appropriate substituted phenacyl halides. The reaction conditions often require specific temperatures and solvents to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate has been studied for its potential antibacterial and antitubercular properties. Its derivatives are being explored for their ability to inhibit the growth of various pathogens.

Medicine: The compound's derivatives are being investigated for their therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The thiazolo[3,2-a]pyrimidine scaffold is highly modular, with variations in substituents influencing physicochemical and biological properties. Key analogues include:

N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Substituents: Furan-2-ylmethyl group instead of methyl benzoate. Comparison: The furan group may enhance metabolic stability compared to the ester, but reduced lipophilicity could limit membrane permeability.

4-((3-(3-Aminophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)amino)benzenesulfonic Acid Substituents: Sulfonic acid and 3-aminophenyl groups. Synthesis: 62.7% yield; IR bands at 3457 cm⁻¹ (NH₂) and 1669 cm⁻¹ (C=O) . Comparison: The sulfonic acid group improves aqueous solubility but may reduce bioavailability due to high polarity.

Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

  • Substituents : Ethyl ester, trimethoxybenzylidene, and phenyl groups.
  • Crystallography : Puckered pyrimidine ring (flattened boat conformation) and C–H···O hydrogen bonding in the crystal lattice .
  • Comparison : Bulkier substituents (e.g., trimethoxybenzylidene) may hinder solubility but enhance π-π stacking interactions.

Physicochemical Properties

Compound Substituents Key Features Reference
Target Compound Methyl benzoate Polar ester, moderate lipophilicity
N-(Furan-2-ylmethyl) Analogue Furan-2-ylmethyl Enhanced metabolic stability, lower logP
Sulfonic Acid Derivative Sulfonic acid, 3-aminophenyl High solubility, potential for ionic interactions
Ethyl Ester/Trimethoxybenzylidene Analogue Ethyl ester, bulky aryl Poor solubility, strong crystal packing via H-bonding

Biological Activity

Methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H14N4O3S
  • Molecular Weight : 342.37 g/mol
  • CAS Number : 851945-46-5

The compound features a thiazolo-pyrimidine core, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antibacterial and antifungal activities . In vitro studies indicated that this compound effectively inhibits the growth of several pathogenic microorganisms, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties . It appears to inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In animal models, treatment with this compound resulted in reduced edema and inflammation markers, suggesting its potential utility in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit Enzymatic Activity : The compound inhibits COX enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins.
  • Interfere with Nucleic Acid Synthesis : The thiazolo-pyrimidine structure may interact with DNA or RNA synthesis pathways in microbial cells, contributing to its antimicrobial effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study published in Molecules evaluated the antimicrobial properties against various pathogens. The results indicated significant inhibition at lower concentrations compared to standard antibiotics .
  • Anti-inflammatory Research :
    • Another study focused on the anti-inflammatory effects in a rat model of arthritis. The treatment group showed a marked reduction in joint swelling and pain compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.